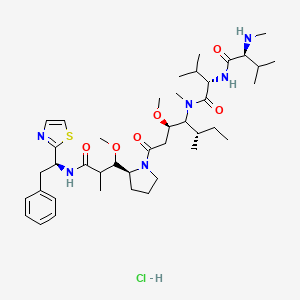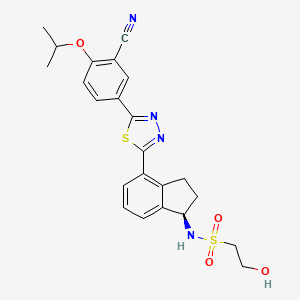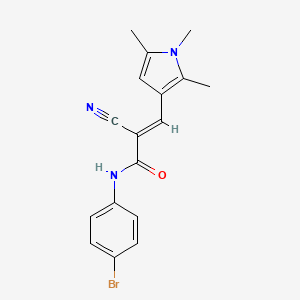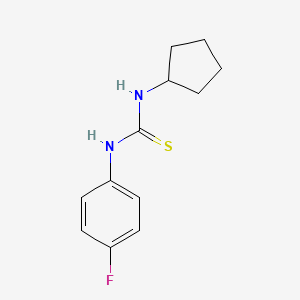![molecular formula C22H17BrO5 B10862404 2-[4-(Benzyloxy)phenyl]-2-oxoethyl 5-bromo-2-hydroxybenzoate](/img/structure/B10862404.png)
2-[4-(Benzyloxy)phenyl]-2-oxoethyl 5-bromo-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Benzyloxy)phenyl]-2-oxoethyl 5-bromo-2-hydroxybenzoate: is a chemical compound with a complex structure. It combines a benzene ring, an oxoethyl group, and a bromine atom. Let’s break it down:
Benzene Ring: The phenyl group (C₆H₅) attached to the oxoethyl moiety provides aromaticity and stability.
Oxoethyl Group: The 2-oxoethyl (C₆H₄O₂) portion contributes to the overall structure.
Bromine Atom: The bromine (Br) substitution occurs at the 5-position of the benzoate ring.
Preparation Methods
Synthetic Routes::
Bromination of Phenol:
- Industrial-scale synthesis typically involves optimized conditions for yield and purity.
Chemical Reactions Analysis
Reactions::
Bromination: The benzylic position is susceptible to bromination due to resonance stabilization.
Ester Hydrolysis: Under acidic or basic conditions, the ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
- N-bromosuccinimide (NBS) for bromination.
- Acid or base for ester hydrolysis.
- The main product is 2-[4-(Benzyloxy)phenyl]-2-oxoethyl 5-bromo-2-hydroxybenzoate itself.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a synthetic intermediate for other compounds.
Biology: Investigating its effects on cellular processes.
Medicine: Potential therapeutic applications (e.g., as an enzyme inhibitor).
Industry: Used in the production of specialty chemicals.
Mechanism of Action
- The exact mechanism remains an active area of research.
- It may interact with specific molecular targets, affecting cellular pathways.
Comparison with Similar Compounds
Uniqueness: The combination of benzyloxyphenyl, oxoethyl, and bromine distinguishes it.
Similar Compounds: Other benzyloxyphenyl derivatives, such as chlorinated analogs.
Properties
Molecular Formula |
C22H17BrO5 |
|---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylmethoxyphenyl)ethyl] 5-bromo-2-hydroxybenzoate |
InChI |
InChI=1S/C22H17BrO5/c23-17-8-11-20(24)19(12-17)22(26)28-14-21(25)16-6-9-18(10-7-16)27-13-15-4-2-1-3-5-15/h1-12,24H,13-14H2 |
InChI Key |
LPUHAHZSQXWYQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)COC(=O)C3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,12-dioxo-3,12-disulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B10862322.png)
![(1R,6R,8R,9R,10S,15R,17R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B10862323.png)
![N-[1-[[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide;hydrochloride](/img/structure/B10862330.png)

![3-methyl-6-[2-(6-methylpyridin-2-yl)pyrazol-3-yl]quinazolin-4-one](/img/structure/B10862335.png)

![2-[[3-(4-methoxyphenyl)-2-[(2-naphthalen-1-ylacetyl)amino]propanoyl]amino]-N-[1-(4-methoxyphenyl)-3-oxopropan-2-yl]-3-methylbutanamide](/img/structure/B10862345.png)
![N-[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]-2-hydroxyethanesulfonamide](/img/structure/B10862357.png)
![2-(4-Chlorophenyl)-5-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B10862359.png)
![methyl [(4E)-4-{1-[(3-methylbutyl)amino]propylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10862367.png)


![1-ethoxy-7,8-dimethoxy-2-methyl-5,10-dihydroimidazo[1,5-b]isoquinoline-3(2H)-thione](/img/structure/B10862408.png)
![methyl [(4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-1-(1,3-benzothiazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10862409.png)
